molecular formula C20H41IN2 B14190781 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 878550-42-6

1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14190781
CAS No.: 878550-42-6
M. Wt: 436.5 g/mol
InChI Key: MPYMGRBOJUDOKV-UHFFFAOYSA-N
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Description

1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the synthesis of ionic liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 1-iodohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for purification and quality control is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include various substituted imidazolium salts.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of ionic liquids, which are important solvents and catalysts in green chemistry.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: It is explored for potential use in drug delivery systems due to its ability to form micelles and vesicles.

    Industry: The surfactant properties are utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide primarily involves its interaction with cell membranes. The long alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity. The compound can also interact with proteins and enzymes, affecting their function and stability.

Comparison with Similar Compounds

  • 1-Hexadecyl-3-methylimidazolium bromide
  • 1-Hexadecyl-3-methylimidazolium chloride
  • 1-Hexadecyl-3-methylimidazolium sulfate

Comparison: 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its bromide, chloride, and sulfate counterparts. The iodide ion is larger and less nucleophilic, which can affect the compound’s behavior in substitution reactions and its overall stability.

Properties

CAS No.

878550-42-6

Molecular Formula

C20H41IN2

Molecular Weight

436.5 g/mol

IUPAC Name

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C20H40N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H

InChI Key

MPYMGRBOJUDOKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[I-]

Origin of Product

United States

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